molecular formula C18H13F3N4O3S B5027573 2-[(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide

2-[(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide

Cat. No. B5027573
M. Wt: 422.4 g/mol
InChI Key: VXGCGAFNFTUPKZ-UHFFFAOYSA-N
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Description

2-[(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. The compound has been extensively studied for its potential applications in various fields, including medicine, agriculture, and biochemistry. In

Mechanism of Action

The mechanism of action of 2-[(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide involves the inhibition of specific enzymes and signaling pathways involved in cancer cell proliferation or plant growth. The compound targets enzymes such as protein kinase CK2 and dihydrofolate reductase (DHFR), which are involved in cancer cell proliferation and plant growth, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In medicine, the compound has shown promising results as a potential anticancer agent. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis, inhibiting cell cycle progression, and suppressing angiogenesis. In agriculture, the compound has been studied for its potential as a herbicide. Studies have shown that the compound inhibits the growth of weeds by disrupting specific metabolic pathways involved in plant growth.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide in lab experiments include its specificity and potency. The compound targets specific enzymes and signaling pathways, making it a valuable tool for studying these processes. However, the compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

For research on 2-[(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide include further studies on its potential applications in medicine, agriculture, and biochemistry. In medicine, future research could focus on optimizing the compound's anticancer properties and exploring its potential as a treatment for other diseases. In agriculture, future research could focus on developing more effective herbicides based on the compound's mechanism of action. In biochemistry, future research could focus on studying the compound's interactions with specific enzymes and signaling pathways to gain a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of 2-[(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide involves the reaction of 3-(trifluoromethyl)aniline with pyrimidine-5-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with phenylsulfonyl chloride to obtain the final product.

Scientific Research Applications

2-[(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, the compound has shown promising results as a potential anticancer agent. Studies have shown that the compound inhibits the growth of cancer cells by targeting specific enzymes and signaling pathways involved in cancer cell proliferation. In agriculture, the compound has been studied for its potential as a herbicide. Studies have shown that the compound inhibits the growth of weeds by targeting specific enzymes and metabolic pathways involved in plant growth.

properties

IUPAC Name

2-(benzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O3S/c19-18(20,21)13-5-4-6-14(9-13)24-16(26)12-10-22-17(23-11-12)25-29(27,28)15-7-2-1-3-8-15/h1-11H,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGCGAFNFTUPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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